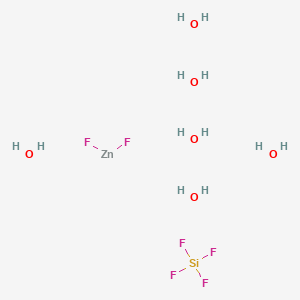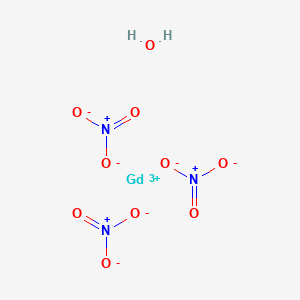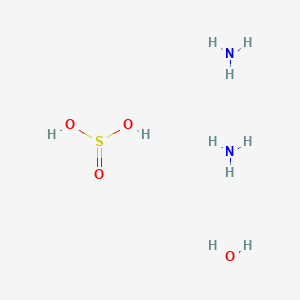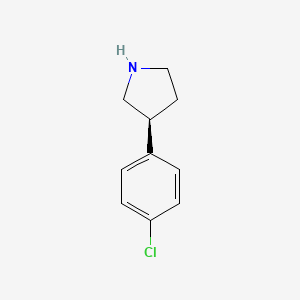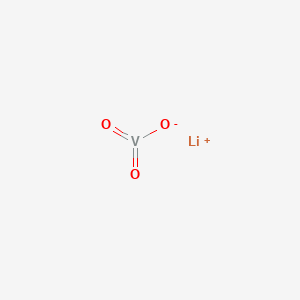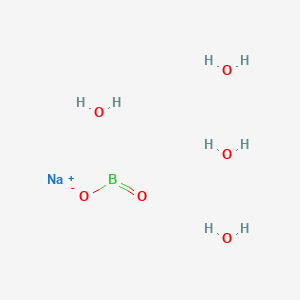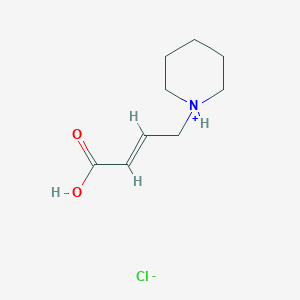
sodium;hypochlorite;pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;hypochlorite;pentahydrate” is known as dimepiperate. It is a thioamide herbicide primarily used in agriculture to control weeds, particularly in rice fields. Dimepiperate is a selective herbicide that inhibits the growth of specific weed species without harming the crop.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimepiperate is synthesized using a multi-step process. The synthesis begins with the reaction of alpha, alpha-dimethylbenzyl thiol with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, followed by heating to 60-70°C. The product is then treated with piperidine carbonyl chloride to form dimepiperate. The reaction conditions include refluxing and subsequent purification steps to obtain the final product .
Industrial Production Methods
Industrial production of dimepiperate involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically formulated into an emulsifiable concentrate for agricultural use.
Analyse Chemischer Reaktionen
Types of Reactions
Dimepiperate undergoes various chemical reactions, including:
Oxidation: Dimepiperate can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert dimepiperate to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Dimepiperate has several scientific research applications:
Chemistry: It is used as a model compound to study thioamide chemistry and reaction mechanisms.
Biology: Research on dimepiperate’s mode of action helps understand plant growth regulation and herbicide resistance.
Medicine: Although primarily an agricultural chemical, studies on its toxicity and environmental impact contribute to medical toxicology.
Industry: Dimepiperate is used in the development of new herbicides and agrochemicals.
Wirkmechanismus
Dimepiperate acts as a lipid synthesis inhibitor in plants. It disrupts the balance of endogenous growth hormones, leading to the inhibition of protein synthesis and cell division. The compound is absorbed by the roots and leaves, translocated throughout the plant, and causes the death of the weed by disrupting its growth processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butachlor: Another herbicide used in rice fields, butachlor has a different mode of action, targeting cell division.
Pretilachlor: Similar to dimepiperate, pretilachlor is used for weed control in rice but has a different chemical structure and mode of action.
Uniqueness
Dimepiperate is unique due to its selective action on specific weed species and its mode of action as a lipid synthesis inhibitor. This makes it particularly effective in controlling weeds without harming the rice crop.
Eigenschaften
IUPAC Name |
sodium;hypochlorite;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClO.Na.5H2O/c1-2;;;;;;/h;;5*1H2/q-1;+1;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKLOBNGYGFRSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH10NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
